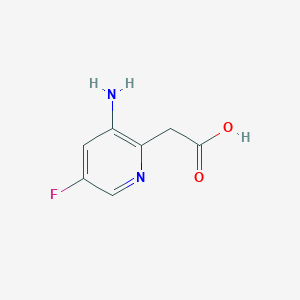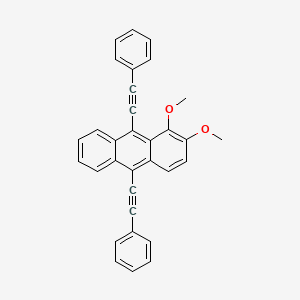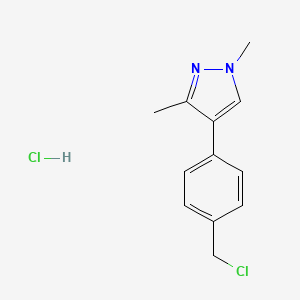![molecular formula C11H12FN5 B13137262 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 838-94-8](/img/structure/B13137262.png)
6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the 4-fluorophenyl group and the triazine ring structure imparts unique chemical and biological properties to this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with 4-fluorophenethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
Applications De Recherche Scientifique
6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung and ovarian cancer.
Hydroxymethylpentamethylmelamine: Active metabolite with significant biological activity.
Uniqueness: 6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazine derivatives and contributes to its specific applications and activities .
Propriétés
Numéro CAS |
838-94-8 |
|---|---|
Formule moléculaire |
C11H12FN5 |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
6-[2-(4-fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H12FN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-2,4-5H,3,6H2,(H4,13,14,15,16,17) |
Clé InChI |
WAJAWHYAFBYSOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=NC(=NC(=N2)N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



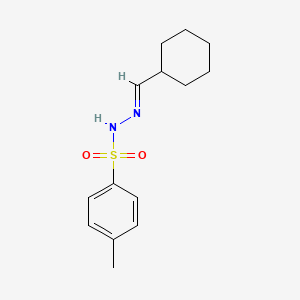

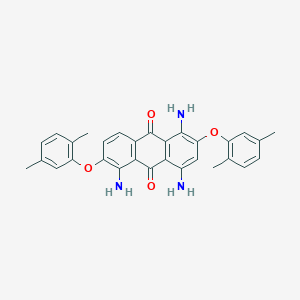
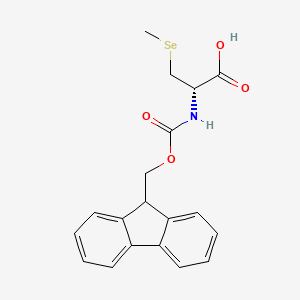
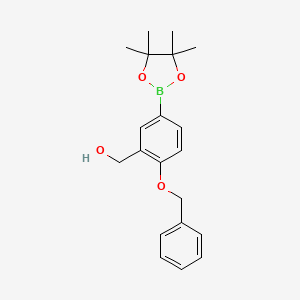

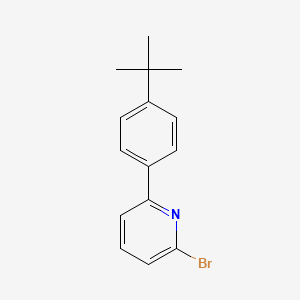
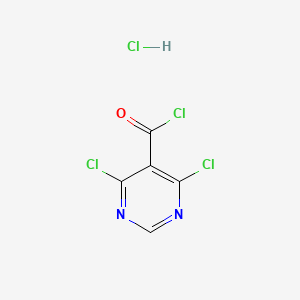
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)

